1-(5-Bromopyrimidin-2-yl)propan-2-one
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Overview
Description
1-(5-Bromopyrimidin-2-yl)propan-2-one is a chemical compound with the molecular formula C7H7BrN2O and a molecular weight of 215.04 g/mol It is a brominated derivative of pyrimidine, which is a heterocyclic aromatic organic compound
Preparation Methods
The synthesis of 1-(5-Bromopyrimidin-2-yl)propan-2-one typically involves the bromination of pyrimidine derivatives followed by further chemical modifications. One common method involves the reaction of 5-bromo-2-chloropyrimidine with propan-2-one under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like 1-methylpyrrolidin-2-one, with heating to around 80°C under a nitrogen atmosphere. After the reaction, the mixture is cooled, and the product is isolated through standard purification techniques.
Chemical Reactions Analysis
1-(5-Bromopyrimidin-2-yl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form de-brominated products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Bromopyrimidin-2-yl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(5-Bromopyrimidin-2-yl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom in the compound can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. Additionally, the pyrimidine ring can interact with DNA or RNA, affecting their stability and function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(5-Bromopyrimidin-2-yl)propan-2-one can be compared with other brominated pyrimidine derivatives, such as:
1-(5-Bromopyrimidin-2-yl)pyrrolidin-2-one: This compound has a similar structure but with a pyrrolidin-2-one moiety instead of a propan-2-one group.
2-Amino-5-bromopyrimidine: This compound has an amino group at the 2-position instead of a propan-2-one group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(5-bromopyrimidin-2-yl)propan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c1-5(11)2-7-9-3-6(8)4-10-7/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJXLIZKBJFMCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=NC=C(C=N1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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